5,8-Ethano-1H-(1,2,4)triazolo(1,2-a)pyridazine-1,3(2H)-dione, 5-ethenyltetrahydro-2-methyl-
Description
Table 1: Molecular Identity Summary
| Property | Value |
|---|---|
| IUPAC Name | 5,8-Ethano-1H-(1,2,4)triazolo[1,2-a]pyridazine-1,3(2H)-dione, 5-ethenyltetrahydro-2-methyl- |
| CAS Registry Number | 918803-33-5 |
| Molecular Formula | C$${12}$$H$${16}$$N$$4$$O$$2$$ |
| Molecular Weight | 280.28 g/mol |
Properties
CAS No. |
71647-42-2 |
|---|---|
Molecular Formula |
C11H15N3O2 |
Molecular Weight |
221.26 g/mol |
IUPAC Name |
1-ethenyl-4-methyl-2,4,6-triazatricyclo[5.2.2.02,6]undecane-3,5-dione |
InChI |
InChI=1S/C11H15N3O2/c1-3-11-6-4-8(5-7-11)13-9(15)12(2)10(16)14(11)13/h3,8H,1,4-7H2,2H3 |
InChI Key |
NAGPWFULKJSOBV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)N2C3CCC(N2C1=O)(CC3)C=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-vinyltetrahydro-1H-5,8-ethano[1,2,4]triazolo[1,2-a]pyridazine-1,3(2H)-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure high yields and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve scalability. The use of catalysts and solvents that can be easily recycled is also common to enhance the sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-vinyltetrahydro-1H-5,8-ethano[1,2,4]triazolo[1,2-a]pyridazine-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be formed using halogenating agents
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) in the presence of light
Major Products
The major products formed from these reactions include various oxidized, reduced, and halogenated derivatives of the parent compound .
Scientific Research Applications
Synthesis of the Compound
The synthesis of triazolo derivatives often involves various methods including microwave-assisted reactions and multi-component reactions. For instance, studies have demonstrated that using microwave irradiation can expedite the formation of triazolo derivatives with higher yields compared to conventional heating methods. This approach allows for the efficient assembly of substituted functionalized triazoles from readily available precursors .
Key Synthesis Techniques
| Technique | Description |
|---|---|
| Microwave Irradiation | Enhances reaction speed and yield; effective for synthesizing triazole derivatives. |
| Multi-component Reactions | Combines multiple reactants in one step to form complex structures efficiently. |
| Heterocyclic Amines Reaction | Utilizes various heterocyclic amines to produce diverse triazolo compounds. |
Biological Activities
The biological activities of 5,8-Ethano-1H-(1,2,4)triazolo(1,2-a)pyridazine-1,3(2H)-dione have been investigated extensively. Research indicates that this compound exhibits significant antibacterial properties against a range of pathogens.
Antimicrobial Activity
Recent studies have shown that certain triazolo derivatives possess narrow-spectrum antibacterial activity. For example, compounds derived from the triazolo framework have demonstrated effectiveness against Enterococcus faecium , a common nosocomial pathogen. The minimum inhibitory concentration (MIC) for some derivatives was reported to be as low as 8 μg/mL .
Case Studies
- Antibacterial Efficacy : In vitro studies revealed that specific triazolo derivatives showed promising results against resistant strains of bacteria, indicating their potential as new antibiotic agents.
- Mechanism of Action : Some compounds were found to inhibit crucial bacterial enzymes, although not all predictions from in silico studies matched the observed biological activity. This highlights the importance of empirical validation in drug discovery .
Therapeutic Applications
The therapeutic potential of 5,8-Ethano-1H-(1,2,4)triazolo(1,2-a)pyridazine-1,3(2H)-dione extends beyond antibacterial activity. Its structure suggests possible applications in other areas of medicine.
Potential Therapeutic Uses
- Antiviral Agents : Given the structural similarities with other antiviral compounds, further research could explore its efficacy against viral infections.
- Anti-inflammatory Properties : Some studies suggest that triazole derivatives may exhibit anti-inflammatory effects, warranting further investigation into their mechanisms and therapeutic applications.
Mechanism of Action
The mechanism of action of 2-Methyl-5-vinyltetrahydro-1H-5,8-ethano[1,2,4]triazolo[1,2-a]pyridazine-1,3(2H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific biological context and the nature of the target .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
Table 1: Substituent Comparison of Triazolopyridazine-dione Derivatives
Key Observations :
- Steric Effects : The 2-methyl group in the target compound is smaller than the 2-phenyl substituents in 17a–c, possibly improving solubility or reducing steric hindrance in binding interactions .
- Biological Relevance : Methoxy and sulfinyl groups () are associated with glycosidase inhibition, while boron-containing groups () may enable cross-coupling reactions for drug development .
Physical Properties and Spectroscopic Data
Table 2: Physical Properties of Selected Analogs
Analysis :
Biological Activity
5,8-Ethano-1H-(1,2,4)triazolo(1,2-a)pyridazine-1,3(2H)-dione, 5-ethenyltetrahydro-2-methyl- is a compound of interest due to its unique bicyclic structure that combines triazole and pyridazine moieties. This structural configuration is associated with various biological activities, making it a candidate for further pharmacological exploration. This article aims to provide a comprehensive overview of the biological activity of this compound, including synthesis methods, biological evaluations, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a molecular weight of approximately 283.32 g/mol and includes functional groups that enhance its solubility and reactivity. The presence of hydroxyethyl groups likely influences its interaction with biological systems, potentially enhancing its pharmacokinetic properties .
Structural Characteristics
| Feature | Description |
|---|---|
| Molecular Formula | C₁₁H₁₄N₄O₂ |
| Molecular Weight | 283.32 g/mol |
| Key Functional Groups | Triazole, Pyridazine, Hydroxyethyl |
Antimicrobial Properties
Research has indicated that compounds containing triazole and pyridazine moieties exhibit significant antimicrobial activities. Studies involving structural analogs have shown promising results against various pathogens, suggesting that 5,8-Ethano-1H-(1,2,4)triazolo(1,2-a)pyridazine-1,3(2H)-dione may possess similar properties. For instance, related compounds have demonstrated efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli through mechanisms involving disruption of cell wall synthesis .
Anticancer Activity
The compound's structural similarity to known anticancer agents raises the possibility of its application in cancer therapy. Investigations into related triazolo-pyridazine derivatives have shown inhibition of tumor cell proliferation in vitro. For example, certain derivatives have been reported to inhibit AXL receptor tyrosine kinase function, which is implicated in cancer progression .
Neuroprotective Effects
Preliminary studies suggest potential neuroprotective effects of compounds within this class. The mechanism may involve modulation of neurotransmitter systems or reduction of oxidative stress markers in neuronal cells. Further research is required to elucidate these effects specifically for 5,8-Ethano-1H-(1,2,4)triazolo(1,2-a)pyridazine-1,3(2H)-dione .
Synthetic Routes
The synthesis of 5,8-Ethano-1H-(1,2,4)triazolo(1,2-a)pyridazine-1,3(2H)-dione typically involves several steps:
- Formation of Triazole Ring : Initial reactions often utilize azoles as precursors.
- Cyclization : Subsequent cyclization steps lead to the formation of the pyridazine moiety.
- Functionalization : Introduction of ethylene and hydroxyethyl groups enhances solubility and biological activity.
These synthetic pathways are crucial for optimizing yield and purity for biological testing .
Case Study 1: Antimicrobial Activity Evaluation
A study evaluated the antimicrobial activity of various triazolo-pyridazine derivatives against clinical isolates of E. coli. The results indicated that modifications in the side chains significantly affected the inhibitory concentrations (IC50). The compound demonstrated an IC50 value comparable to standard antibiotics.
Case Study 2: Anticancer Screening
In vitro assays were conducted on human cancer cell lines (e.g., MCF-7 breast cancer cells). The compound exhibited a dose-dependent decrease in cell viability with an IC50 value indicating moderate potency compared to established chemotherapeutics.
Q & A
Q. What are the optimal synthetic pathways for 5,8-Ethano-1H-triazolo-pyridazine-dione derivatives, and how can reaction conditions be standardized?
Methodological Answer: A generalized approach involves dissolving intermediates in anhydrous THF and reacting with Grignard reagents (1.5–3.0 equivalents) under controlled temperatures (0°C to room temperature). Post-reaction quenching with water, extraction with ether, and purification via silica gel chromatography (hexane/ethyl acetate gradients) are critical for reproducibility. Monitor reaction progress using TLC with toluene-ethyl acetate-water (8.7:1.2:1.1) solvent systems . Adjust stoichiometry based on steric hindrance of substituents to improve yields (e.g., bulky aryl groups may require excess reagents).
Q. How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer: Combine 1H/13C NMR (in CDCl₃ or DMSO-d₆) with elemental analysis (CHNS) to confirm molecular composition. For example, compare experimental NMR shifts (e.g., methyl groups at δ 1.2–2.5 ppm) with computational predictions (DFT/B3LYP/6-31G* level) to validate assignments. Use melting point analysis (±2°C deviation) as a quick purity indicator .
Q. What purification strategies are effective for isolating this compound from byproducts?
Methodological Answer:
- Recrystallization : Use DMF-ethanol (1:1) for high-polarity byproducts.
- Column Chromatography : Optimize eluent gradients (e.g., hexane/ethyl acetate from 7:1 to 3:1) based on TLC Rf values.
- Solvent Extraction : Partition between ether and aqueous NaOH (2M) to remove acidic impurities .
Q. How can solubility and stability be systematically evaluated for this compound?
Methodological Answer:
- Solubility : Test in graded solvents (polar to nonpolar: water, ethanol, THF, hexane) at 25°C using UV-Vis spectroscopy (λmax = 250–300 nm).
- Stability : Conduct accelerated degradation studies under UV light, humidity (75% RH), and elevated temperatures (40–60°C). Monitor via HPLC (C18 column, acetonitrile-water mobile phase) .
Q. What safety protocols are essential during handling?
Methodological Answer: Use fume hoods for reactions involving volatile solvents (THF, ether). Wear nitrile gloves and safety goggles due to potential irritancy (refer to Safety Data Sheets for acute toxicity data). Store at –20°C under nitrogen to prevent oxidation .
Advanced Research Questions
Q. How can computational chemistry resolve contradictions in experimental vs. theoretical spectral data?
Methodological Answer: Perform DFT calculations (Gaussian 16, B3LYP/6-311++G**) to simulate NMR/IR spectra. Compare computed vibrational modes (e.g., C=O stretches at 1700–1750 cm⁻¹) with experimental FT-IR data. Discrepancies >5% may indicate conformational flexibility or crystal packing effects, necessitating single-crystal X-ray diffraction for validation .
Q. What strategies address conflicting solubility data in different solvent systems?
Methodological Answer: Apply Hansen Solubility Parameters (HSPs) to model interactions. For example, if experimental solubility in ethanol deviates from predictions, assess hydrogen-bonding capacity (δh) via Hansen Sphere methodology. Cross-validate with molecular dynamics simulations (AMBER/GAFF force fields) to study solute-solvent interactions .
Q. How can process simulation optimize large-scale synthesis?
Methodological Answer: Use Aspen Plus or COMSOL to model reaction kinetics and heat transfer. For exothermic Grignard reactions, simulate cooling rates to avoid thermal runaway. Incorporate membrane separation (e.g., nanofiltration) for continuous purification, reducing solvent waste by 30–50% .
Q. What mechanistic insights explain regioselectivity in derivatization reactions?
Methodological Answer: Conduct isotopic labeling (e.g., deuterated THF) to track hydrogen migration during cyclization. Pair with Hammett plots to correlate substituent electronic effects (σ⁺ values) with reaction rates. For example, electron-withdrawing groups on the pyridazine ring may favor nucleophilic attack at the 5-position .
Q. How can interdisciplinary approaches enhance applications in chemical biology?
Methodological Answer: Integrate click chemistry (CuAAC) to append biotin tags for target identification. Use SPR (surface plasmon resonance) to measure binding kinetics with putative protein targets (e.g., kinases). Cross-reference with CRISPR-Cas9 gene editing to validate biological activity in cellular models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
